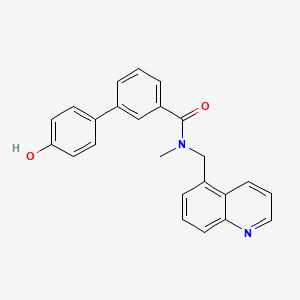![molecular formula C17H15Cl2NO2 B4174037 N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide](/img/structure/B4174037.png)
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide
Übersicht
Beschreibung
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide, also known as ABT-200, is a small molecule inhibitor that targets a specific protein called Bcl-2. Bcl-2 is a member of the Bcl-2 family of proteins that regulate apoptosis, or programmed cell death. ABT-200 has been studied extensively for its potential as a cancer therapy, particularly in the treatment of hematological malignancies such as lymphoma and leukemia.
Wirkmechanismus
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide works by binding to the BH3 domain of Bcl-2, preventing it from inhibiting apoptosis. This allows pro-apoptotic proteins to activate the apoptotic pathway, leading to cell death in cancer cells that overexpress Bcl-2.
Biochemical and Physiological Effects
In addition to inducing apoptosis, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to inhibit autophagy, a process by which cells recycle damaged or unwanted components. N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide as a research tool is its selectivity for cancer cells that overexpress Bcl-2. This allows researchers to study the effects of Bcl-2 inhibition specifically in cancer cells, without affecting normal cells. However, one limitation of N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide. One area of interest is the development of combination therapies that include N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide, chemotherapy, and/or radiation therapy. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide therapy. Finally, there is ongoing research into the development of more potent and selective Bcl-2 inhibitors that may be even more effective than N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been the subject of numerous scientific studies exploring its potential as a cancer therapy. In preclinical studies, N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2, while sparing normal cells that do not express high levels of Bcl-2. This selectivity makes N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-(2,2-dichlorocyclopropyl)phenyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO2/c1-22-12-6-4-5-11(9-12)16(21)20-15-8-3-2-7-13(15)14-10-17(14,18)19/h2-9,14H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYQUJZBKZOAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3CC3(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-tert-butylphenoxy)-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4173965.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4173967.png)
![N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B4173968.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4173972.png)
![{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B4173984.png)
![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4173989.png)
![5'-methoxy-1'-methyl-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B4173997.png)

![2-[(4-iodobenzoyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B4174011.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174019.png)
![2-(4-chlorobenzyl)-5-[(4-iodobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B4174026.png)

![N-[4-({4-[3-(4-benzyl-1-piperazinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4174044.png)
![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4174051.png)